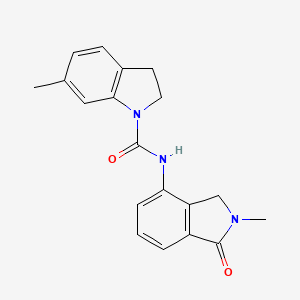![molecular formula C20H24N2O3 B7429850 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide, also known as EPM or EPM-1, is a synthetic compound that belongs to the class of N-phenylpropanamides. It is a white crystalline powder with a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol. EPM has been extensively studied for its potential use in the field of medicine, particularly in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. In addition, 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide in lab experiments is its high potency and selectivity. 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide. One potential area of research is the development of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide. In addition, further studies are needed to determine the optimal dosage and administration route of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide for therapeutic use.
Synthesemethoden
The synthesis of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide involves the reaction of 2-ethoxy-2-phenylacetic acid and 2-methyl-N-phenylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-25-17(15-11-7-5-8-12-15)18(23)22-20(2,3)19(24)21-16-13-9-6-10-14-16/h5-14,17H,4H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVQBCVEGVPMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)NC(C)(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7429778.png)
![5-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]-3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7429782.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)

![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
